Cas no 2227751-03-1 (2-methyl-6-(2S)-oxiran-2-ylquinoline)

2-Methyl-6-(2S)-oxiran-2-ylquinoline is a chiral epoxide-functionalized quinoline derivative with significant utility in synthetic organic chemistry. Its stereospecific oxirane ring and quinoline backbone make it a valuable intermediate for the construction of complex molecular architectures, particularly in pharmaceutical and agrochemical applications. The (2S) configuration ensures enantioselectivity in reactions, facilitating the synthesis of optically active compounds. This compound’s stability and reactivity profile allow for versatile transformations, including nucleophilic ring-opening and cross-coupling reactions. Its structural features also enable its use as a ligand or catalyst scaffold in asymmetric synthesis. High purity and well-defined stereochemistry make it a reliable choice for precision chemical synthesis.
2-methyl-6-(2S)-oxiran-2-ylquinoline structure
2227751-03-1 structure
Product name:2-methyl-6-(2S)-oxiran-2-ylquinoline
CAS No:2227751-03-1
MF:C12H11NO
MW:185.221843004227
CID:5937416
PubChem ID:165688463

2-methyl-6-(2S)-oxiran-2-ylquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-6-(2S)-oxiran-2-ylquinoline
    • 2-methyl-6-[(2S)-oxiran-2-yl]quinoline
    • EN300-1809668
    • 2227751-03-1
    • Inchi: 1S/C12H11NO/c1-8-2-3-9-6-10(12-7-14-12)4-5-11(9)13-8/h2-6,12H,7H2,1H3/t12-/m1/s1
    • InChI Key: KSVZAVZHWOVCNM-GFCCVEGCSA-N
    • SMILES: O1C[C@@H]1C1C=CC2C(=CC=C(C)N=2)C=1

Computed Properties

  • Exact Mass: 185.084063974g/mol
  • Monoisotopic Mass: 185.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 25.4Ų

2-methyl-6-(2S)-oxiran-2-ylquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1809668-0.5g
2-methyl-6-[(2S)-oxiran-2-yl]quinoline
2227751-03-1
0.5g
$1482.0 2023-09-19
Enamine
EN300-1809668-5.0g
2-methyl-6-[(2S)-oxiran-2-yl]quinoline
2227751-03-1
5g
$4475.0 2023-06-02
Enamine
EN300-1809668-10.0g
2-methyl-6-[(2S)-oxiran-2-yl]quinoline
2227751-03-1
10g
$6635.0 2023-06-02
Enamine
EN300-1809668-2.5g
2-methyl-6-[(2S)-oxiran-2-yl]quinoline
2227751-03-1
2.5g
$3025.0 2023-09-19
Enamine
EN300-1809668-1.0g
2-methyl-6-[(2S)-oxiran-2-yl]quinoline
2227751-03-1
1g
$1543.0 2023-06-02
Enamine
EN300-1809668-1g
2-methyl-6-[(2S)-oxiran-2-yl]quinoline
2227751-03-1
1g
$1543.0 2023-09-19
Enamine
EN300-1809668-0.25g
2-methyl-6-[(2S)-oxiran-2-yl]quinoline
2227751-03-1
0.25g
$1420.0 2023-09-19
Enamine
EN300-1809668-5g
2-methyl-6-[(2S)-oxiran-2-yl]quinoline
2227751-03-1
5g
$4475.0 2023-09-19
Enamine
EN300-1809668-0.05g
2-methyl-6-[(2S)-oxiran-2-yl]quinoline
2227751-03-1
0.05g
$1296.0 2023-09-19
Enamine
EN300-1809668-0.1g
2-methyl-6-[(2S)-oxiran-2-yl]quinoline
2227751-03-1
0.1g
$1357.0 2023-09-19

Additional information on 2-methyl-6-(2S)-oxiran-2-ylquinoline

Professional Introduction to Compound with CAS No. 2227751-03-1 and Product Name: 2-methyl-6-(2S)-oxiran-2-ylquinoline

2-methyl-6-(2S)-oxiran-2-ylquinoline, identified by the CAS number 2227751-03-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule combines the structural features of quinoline, a well-known scaffold in medicinal chemistry, with an oxirane (epoxide) functional group at the 6-position, further modified by a stereochemically defined (2S) configuration. The unique combination of these structural elements positions this compound as a promising candidate for further exploration in drug discovery and molecular engineering.

The quinoline core is renowned for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. Compounds derived from quinoline have been extensively studied and utilized in clinical settings due to their efficacy and relatively favorable pharmacokinetic profiles. The introduction of an oxirane group at the 6-position of the quinoline ring introduces a reactive site that can be exploited for further chemical modifications or for selective interactions with biological targets. This modification not only enhances the potential for derivatization but also opens up avenues for studying the impact of stereochemistry on biological activity.

Recent advancements in the field of medicinal chemistry have highlighted the importance of stereochemistry in determining the efficacy and selectivity of drug candidates. The (2S) configuration of the oxirane group in 2-methyl-6-(2S)-oxiran-2-ylquinoline is a result of careful synthetic planning aimed at achieving optimal biological activity. Stereoisomers can exhibit markedly different pharmacological properties, making the precise control of chirality a critical factor in drug development. The presence of this specific stereocenter underscores the compound's potential as a lead structure for further optimization.

In addition to its structural features, 2-methyl-6-(2S)-oxiran-2-ylquinoline has garnered attention due to its potential applications in modulating enzyme activity and interacting with biological pathways relevant to various diseases. For instance, quinoline derivatives have been shown to inhibit enzymes such as topoisomerases and kinases, which are often implicated in cancer progression. The oxirane group can serve as a handle for covalent bond formation with nucleophiles present in biological targets, potentially leading to increased binding affinity and duration of action. This property makes 2-methyl-6-(2S)-oxiran-2-ylquinoline an attractive scaffold for developing targeted therapies.

The synthesis of 2-methyl-6-(2S)-oxiran-2-ylquinoline involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. Key steps include the formation of the quinoline ring, functionalization at the 6-position with an oxirane group, and stereochemical resolution to achieve the (2S) configuration. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their use in preclinical studies and drug development pipelines.

Current research efforts are focused on exploring the pharmacological profile of 2-methyl-6-(2S)-oxiran-2-ylquinoline through both computational modeling and experimental validation. Computational studies have predicted potential binding modes and interaction energies with target proteins, providing insights into its mechanism of action. Experimental validation through enzyme assays, cell-based assays, and animal models will further elucidate its therapeutic potential and safety profile. These studies are crucial for advancing this compound towards clinical development.

The integration of 2-methyl-6-(2S)-oxiran-2-ylquinoline into drug discovery programs necessitates a comprehensive understanding of its physicochemical properties, such as solubility, stability, and metabolic fate. These properties influence formulation design, bioavailability, and overall drug performance. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists are essential for optimizing these parameters and translating preclinical findings into effective therapeutic interventions.

Looking ahead, the continued investigation of 2-methyl-6-(2S)-oxiran-2-ylquinoline holds promise for addressing unmet medical needs across multiple therapeutic areas. Its unique structural features offer opportunities for innovation in molecular design, while its well-defined stereochemistry ensures high-quality research outcomes. As our understanding of biological pathways evolves, compounds like 2227751-03-1 will play a pivotal role in developing next-generation therapeutics that are both effective and safe.

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.